6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
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Description
The compound “6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine” is a complex organic molecule that contains several functional groups and structural features, including a purine ring, a piperazine ring, and a pyrimidine ring . It’s part of a class of compounds that have been synthesized for various purposes, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step procedures . The structures of the synthesized compounds are usually characterized by various spectral techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and Mass Spectrometry (MS) .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and MS . These techniques provide information about the types of bonds and functional groups present in the molecule, as well as the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex, often involving multiple steps and various reagents . The specific reactions will depend on the exact structure of the compound and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques . These might include measurements of melting point, solubility, and other properties. The compound’s interactions with other molecules, its stability under various conditions, and its reactivity can also be studied .Mechanism of Action
Properties
IUPAC Name |
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-23-11-21-14-16(23)19-10-20-17(14)25-8-6-24(7-9-25)13-4-5-18-15(22-13)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSJCGOGUYOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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